5-CFDA

Description

Structure

3D Structure

Properties

IUPAC Name |

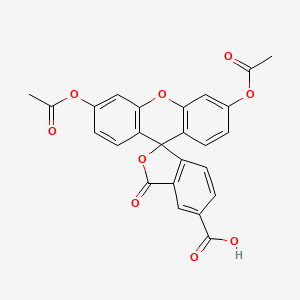

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZGNPQMIWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229971 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79955-27-4 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Principles of 5-CFDA Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 5-Carboxyfluorescein Diacetate (5-CFDA) staining, a widely used method in cell biology for assessing cell viability, proliferation, and intracellular pH.

The Fundamental Principle of this compound Staining

This compound is a non-fluorescent and cell-permeable compound that can freely diffuse across the plasma membrane into the cytoplasm of cells.[1][2][3] The core of this staining technique lies in the enzymatic conversion of this compound by intracellular esterases, which are ubiquitous in the cytoplasm of viable cells. These enzymes cleave the two acetate groups from the this compound molecule, transforming it into 5-Carboxyfluorescein (5-CF).[1][2][4]

5-CF is a highly fluorescent molecule that is also membrane-impermeable due to its newly acquired negative charge.[1][5] This charge prevents it from leaking out of cells with intact plasma membranes. Consequently, only viable cells with active esterases and intact membranes will accumulate 5-CF and exhibit bright green fluorescence.[4][5] Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, will not retain the fluorescent product and thus will not be stained.[5] The intensity of the fluorescence can be quantified using techniques such as fluorescence microscopy and flow cytometry, providing a measure of the live cell population.[4]

A closely related compound, 5-Carboxyfluorescein Diacetate Succinimidyl Ester (this compound SE), operates on a similar initial principle. Upon entering the cell and being cleaved by intracellular esterases to 5-CFSE, the succinimidyl ester group covalently reacts with intracellular primary amines of proteins.[6][7][8] This covalent bonding provides a stable, long-term fluorescent label, making this compound SE particularly suitable for cell tracking and proliferation studies.[6][7][9] As cells divide, the fluorescent label is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.[4][6][7]

Quantitative Data for this compound and this compound SE Staining

The following tables summarize key quantitative parameters for the use of this compound and this compound SE. It is important to note that optimal conditions can vary depending on the cell type and experimental design.

Table 1: Properties of this compound and its Hydrolyzed Product

| Property | This compound | 5-Carboxyfluorescein (Hydrolyzed Product) |

| Molecular Weight | 460.4 g/mol [6] | - |

| Excitation Wavelength (max) | Non-fluorescent | ~495 nm[2] |

| Emission Wavelength (max) | Non-fluorescent | ~519 nm (at pH 9)[2] |

| Cell Permeability | Permeable[2][3] | Impermeable[5] |

| Solubility | Soluble in DMSO and ethanol[3][6] | - |

| Storage | -20°C, desiccated, protected from light[2][3] | - |

Table 2: Typical Experimental Parameters for this compound and this compound SE

| Parameter | This compound (Viability/pH) | This compound SE (Proliferation/Tracking) |

| Stock Solution Concentration | 1-10 mM in DMSO[10] | 1-10 mM in anhydrous DMSO[11] |

| Working Concentration | 1-10 µM[10] | 0.5-10 µM (titration recommended)[12] |

| Incubation Time | 15-30 minutes[10][13] | 5-20 minutes[6][11] |

| Incubation Temperature | Room Temperature or 37°C[10][11] | 37°C[11] |

Experimental Protocols

Cell Viability Assay using this compound

This protocol provides a general guideline for assessing cell viability.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Cell culture medium

-

Suspension or adherent cells

-

Microcentrifuge tubes

-

Fluorescence microscope or flow cytometer

Protocol:

-

Preparation of this compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 217.2 µL of DMSO. Store the stock solution in aliquots at -20°C, protected from light.[10]

-

Preparation of this compound Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type.[10]

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]

-

Adherent Cells: Remove the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then centrifuge at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS.[10]

-

-

Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[10]

-

Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove any excess, unhydrolyzed dye.[10]

-

Analysis: Resuspend the cells in PBS or cell culture medium and analyze immediately using a fluorescence microscope (excitation ~490 nm, emission ~520 nm) or a flow cytometer (using the FITC channel).

Cell Proliferation Assay using this compound SE

This protocol is designed for tracking cell divisions over time.

Materials:

-

This compound SE (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium (containing serum)

-

Suspension or adherent cells

-

Microcentrifuge tubes

-

Flow cytometer

Protocol:

-

Preparation of this compound SE Stock Solution (1-10 mM): Prepare a stock solution in anhydrous DMSO. Aliquot and store at -20°C with a desiccant.[11]

-

Cell Preparation: Resuspend cells in PBS or HBSS at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.

-

Staining: Add an equal volume of a 2x working solution of this compound SE (final concentration 0.5-10 µM) to the cell suspension. Incubate for 10-15 minutes at 37°C, protected from light.[6][11]

-

Quenching and Washing: Stop the staining reaction by adding 5 volumes of cold complete culture medium. The serum proteins will react with and quench any unbound dye. Incubate for 5 minutes on ice.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.

-

Culturing: Resuspend the cells in fresh, pre-warmed culture medium and culture under desired experimental conditions.

-

Analysis: At various time points, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the fluorescence intensity, allowing for the identification of different generations.

Intracellular pH Measurement using this compound

The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for intracellular pH (pHi).

Materials:

-

This compound

-

DMSO

-

HEPES-buffered saline or other suitable buffer

-

Nigericin and high-K+ buffer for calibration

-

Fluorometer or fluorescence microscope with ratio imaging capabilities

Protocol:

-

Cell Loading: Load cells with this compound as described in the cell viability protocol (Section 3.1).

-

Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (~520 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

-

Calibration: To obtain absolute pHi values, a calibration curve must be generated. This is typically done by treating the loaded cells with a protonophore like nigericin in buffers of known pH containing high potassium concentrations to equilibrate the intracellular and extracellular pH.

-

Data Analysis: Plot the fluorescence ratio against the known pH values from the calibration curve. Use this standard curve to convert the fluorescence ratios of the experimental samples into pHi values.

Visualizing the Mechanisms and Workflows

This compound Staining Mechanism

Caption: Mechanism of this compound conversion to fluorescent 5-CF in a live cell.

General Experimental Workflow for this compound Staining

Caption: A generalized workflow for staining cells with this compound.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Staining

| Issue | Possible Cause | Recommended Solution |

| Weak or No Signal | - Low esterase activity in cells.- Cell death.- Inactive this compound solution.- Incorrect filter sets on microscope/cytometer. | - Use a positive control cell line with known high esterase activity.- Check cell viability with an alternative method (e.g., trypan blue).- Prepare fresh this compound stock and working solutions.- Ensure filter sets are appropriate for fluorescein (Ex/Em ~495/519 nm). |

| High Background Fluorescence | - Incomplete washing.- this compound concentration is too high.- Spontaneous hydrolysis of this compound in aqueous buffer. | - Increase the number and volume of wash steps.- Titrate the this compound concentration to find the optimal balance between signal and background.- Prepare the working solution immediately before use. |

| Heterogeneous Staining | - Uneven dye loading.- A mixed population of viable and non-viable cells. | - Ensure a single-cell suspension and gentle mixing during incubation.- Co-stain with a dead cell marker (e.g., Propidium Iodide) to differentiate populations. |

| Cell Clumping | - High cell density.- Presence of extracellular DNA from dead cells. | - Reduce the cell concentration during staining.- Treat cell suspension with DNase I. |

References

- 1. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. biotium.com [biotium.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. stemcell.com [stemcell.com]

- 9. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. med.virginia.edu [med.virginia.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 5-CFDA for Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxyfluorescein Diacetate (5-CFDA) and its application in cell viability assays. It covers the core principles, detailed experimental protocols, data interpretation, and troubleshooting, offering a robust resource for laboratory use.

Core Principle: Mechanism of Action

This compound is a non-fluorescent, cell-permeable compound that serves as a reliable indicator of cell viability by measuring two key cellular functions: enzymatic activity and membrane integrity.[1]

The mechanism unfolds in a two-step process within a healthy, viable cell:

-

Passive Diffusion: The electrically neutral this compound freely crosses the intact membrane of both live and dead cells.[2][3]

-

Enzymatic Conversion: Once inside a live cell, ubiquitous intracellular esterase enzymes cleave the diacetate groups from the this compound molecule.[4][5] This hydrolysis reaction yields 5-Carboxyfluorescein (5-CF).[4][5]

-

Fluorescence and Retention: 5-CF is a highly fluorescent molecule that is also membrane-impermeant due to its newly acquired negative charge.[5][6][7] Consequently, it is retained within cells that have both active esterases and an intact membrane, leading to a strong green fluorescent signal.[4][7]

In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity for the conversion, resulting in minimal to no fluorescence.[7] This clear distinction allows for the accurate quantification of the live cell population using methods like flow cytometry or fluorescence microscopy.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

The Multifaceted Applications of 5-Carboxyfluorescein Diacetate (5-CFDA) in Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cell biology, the ability to accurately monitor cellular processes such as proliferation, viability, and migration is paramount. Among the arsenal of fluorescent probes available, 5-Carboxyfluorescein diacetate (5-CFDA) and its derivatives have emerged as powerful tools for elucidating complex cellular behaviors. This technical guide provides a comprehensive overview of the core applications of this compound and its widely used succinimidyl ester variant, 5-(and-6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE), in cell biology research.

Core Principles and Mechanism of Action

This compound and CFDA-SE are cell-permeable compounds that, in their native state, are colorless and non-fluorescent.[1][2] Their utility lies in their transformation within viable cells. Upon diffusing across the cell membrane, intracellular esterases cleave the acetate groups from the molecule.[3][4][5] This enzymatic conversion yields the highly fluorescent compound carboxyfluorescein, which is retained within the cell due to its increased polarity and negative charge.[6][7] Dead or dying cells with compromised membrane integrity and diminished esterase activity do not retain the fluorescent product and thus remain unstained.[8][9]

The succinimidyl ester group of CFDA-SE further enhances its utility by enabling it to covalently bind to intracellular proteins, specifically to lysine residues and other primary amines.[5][10] This stable covalent linkage ensures long-term retention of the fluorescent signal within the labeled cells and their progeny.[11][12]

Key Applications in Cell Biology

The unique properties of this compound and CFDA-SE lend themselves to a variety of applications in cell biology research, including:

-

Cell Proliferation Assays: CFDA-SE is extensively used to track cell division. As a labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells, resulting in a progressive halving of fluorescence intensity with each generation.[13][14][15] This allows for the resolution of multiple rounds of cell division using flow cytometry.[2][10]

-

Cell Viability and Cytotoxicity Assays: The esterase-dependent activation of this compound serves as a reliable indicator of cell viability.[16][17][18] Live cells with active esterases will fluoresce, while dead cells will not. This principle is applied in various cytotoxicity and apoptosis studies.

-

In Vitro and In Vivo Cell Tracking: The stable, long-term labeling achieved with CFDA-SE makes it an ideal tool for tracking cell migration, localization, and fate both in culture and in whole organisms.[5][14] Labeled lymphocytes, for instance, have been tracked for several weeks post-injection in mice.[1]

-

Measurement of Intracellular pH: The fluorescent properties of carboxyfluorescein are pH-sensitive, allowing it to be used as a probe to measure intracellular pH.[19]

Quantitative Data Summary

For reproducible and accurate experimental outcomes, precise quantitative parameters are crucial. The following tables summarize key quantitative data for the use of this compound and CFDA-SE.

| Parameter | This compound | This compound-SE (CFSE) | Reference |

| Excitation Wavelength (max) | ~495 nm | ~492-498 nm | [6][9][15][20][21] |

| Emission Wavelength (max) | ~519-520 nm (pH 9) | ~517 nm | [4][9][15][19][20] |

| Molecular Weight | 460.4 g/mol | 557.46 g/mol | [15][19][20] |

| Solubility | DMSO, Ethanol | DMSO | [19][20][22][23] |

| Parameter | Recommended Range | Key Considerations | Reference |

| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh or store in small, single-use aliquots at -20°C to -80°C to prevent hydrolysis. | [6][22][23][24] |

| Working Concentration | 0.5 - 10 µM (typically 1-5 µM) | Titrate to find the lowest effective concentration to minimize potential cytotoxicity. | [1][6][22][24] |

| Incubation Time | 5 - 30 minutes | Shorter times (5-15 min) are common for CFDA-SE labeling. | [1][6][22][24] |

| Incubation Temperature | 37°C | Optimal for enzymatic activity and cell health. | [11][22][25] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound and CFDA-SE. Below are protocols for key experiments.

Cell Proliferation Assay using CFDA-SE

This protocol is optimized for labeling cells in suspension for analysis by flow cytometry.

-

Cell Preparation:

-

CFDA-SE Labeling:

-

Prepare a 2X working solution of CFDA-SE in the same buffer from a DMSO stock. For a final concentration of 5 µM, prepare a 10 µM solution.[22]

-

Add an equal volume of the 2X CFDA-SE solution to the cell suspension. Mix gently and immediately.

-

Incubate for 5-10 minutes at 37°C, protected from light.[22][24]

-

-

Stopping the Reaction:

-

Washing:

-

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.[11][25]

-

Wash the cells at least two to three times with complete culture medium to remove any unbound dye.[22][25] An optional incubation step at 37°C for 5 minutes after the second wash can help unbound dye diffuse out of the cells.[22][24]

-

-

Cell Culture and Analysis:

-

Resuspend the cells in fresh, pre-warmed culture medium for your experiment.

-

At desired time points, harvest the cells and analyze by flow cytometry using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 bp).[22]

-

Cell Viability Assay using this compound

This protocol is a general guideline for assessing cell viability.

-

Reagent Preparation:

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash once with PBS. For suspension cells, pellet the cells and resuspend in PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C.[6]

-

-

Washing:

-

Remove the staining solution and wash the cells twice with PBS.[6]

-

-

Analysis:

-

Resuspend the cells in PBS or culture medium.

-

Analyze the fluorescence using a fluorescence microscope or flow cytometer with appropriate filters for fluorescein.

-

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-SE uptake and fluorescence activation.

Caption: Workflow for a typical CFDA-SE cell proliferation assay.

Caption: Principle of fluorescence dilution in proliferating cells.

References

- 1. ulab360.com [ulab360.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFSE | AAT Bioquest [aatbio.com]

- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. bio-rad.com [bio-rad.com]

- 16. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 17. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]

- 20. biotium.com [biotium.com]

- 21. FluoroFinder [app.fluorofinder.com]

- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 23. scribd.com [scribd.com]

- 24. med.virginia.edu [med.virginia.edu]

- 25. bu.edu [bu.edu]

5-CFDA for Measuring Intracellular pH: An In-depth Technical Guide

This guide provides a comprehensive overview of 5-Carboxyfluorescein Diacetate (5-CFDA) for the measurement of intracellular pH (pHi), tailored for researchers, scientists, and drug development professionals. It covers the core principles of this compound as a fluorescent pH indicator, detailed experimental protocols, and data interpretation.

Introduction to this compound

This compound is a cell-permeant dye that is widely used for determining intracellular pH. Its utility stems from its ability to passively diffuse across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the acetate groups, converting the non-fluorescent this compound into the fluorescent and membrane-impermeant 5-Carboxyfluorescein (5-CF).[1][2][3] The fluorescence of 5-CF is highly dependent on the surrounding pH, making it an excellent probe for monitoring changes in the cytoplasmic pH of live cells. The pKa of 5-carboxyfluorescein is approximately 6.5, which is well-suited for measuring pH changes within the typical physiological range of most mammalian cells (pH 6.8-7.4).[2][3]

Principle of Action

The mechanism of this compound for intracellular pH measurement is a two-step process. First, the non-polar, non-fluorescent this compound molecule readily crosses the plasma membrane into the cell's cytoplasm. In the second step, intracellular esterase enzymes hydrolyze the diacetate groups of this compound. This enzymatic cleavage yields the polar, fluorescent molecule 5-Carboxyfluorescein (5-CF), which is trapped within the cell due to its negative charge.[1] The fluorescence intensity of 5-CF is pH-sensitive, with fluorescence increasing at more alkaline pH levels.

References

An In-depth Technical Guide to the Core Chemical Properties of 5-Carboxyfluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-carboxyfluorescein diacetate (5-CFDA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile fluorogenic probe. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its primary applications, and includes visualizations to illustrate experimental workflows.

Core Chemical and Physical Properties

5-Carboxyfluorescein diacetate is a non-fluorescent, cell-permeant molecule that has become an invaluable tool in cell biology. Its utility stems from its passive diffusion across intact cell membranes and subsequent hydrolysis by intracellular esterases into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein (5-CF). This intracellular trapping mechanism allows for the assessment of cell viability and the measurement of intracellular pH.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 3',6'-diacetyloxy-3-oxospiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid | [1][2] |

| Synonyms | This compound, 5-Carboxyfluorescein Diacetate | [1][3][4] |

| CAS Number | 79955-27-4 | [1][3][4] |

| Molecular Formula | C₂₅H₁₆O₉ | [1][3] |

| Molecular Weight | 460.4 g/mol | [1][3] |

| Appearance | White to yellow solid | [5] |

| Purity | ≥95% (HPLC) | [3][4] |

Solubility

This compound is a hydrophobic compound with good solubility in organic solvents and limited solubility in aqueous buffers. For biological applications, it is typically dissolved in a stock solution in DMSO or DMF and then diluted in the desired aqueous medium.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL; ~30 mg/mL | [4][6][7] |

| Dimethylformamide (DMF) | ~50 mg/mL | [7] |

| Ethanol | Soluble to 10 mM | [3] |

| Chloroform | Soluble | [5] |

| Aqueous Buffers | Sparingly soluble | [7] |

| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL | [7] |

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and ensure reliable experimental results. Stock solutions in anhydrous DMSO can be stored for several months at -20°C.

| Condition | Recommendation | Reference(s) |

| Solid Form | Store at -20°C, desiccated and protected from light. Stable for at least 2 years. | [5][7][8] |

| Stock Solutions (in DMSO) | Aliquot and store at -20°C for up to 3 months. Avoid repetitive freeze-thaw cycles. | [4][9] |

| Aqueous Solutions | Not recommended for storage for more than one day. | [7] |

Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by the spectral properties of its hydrolysis product, 5-carboxyfluorescein (5-CF). This compound itself is essentially non-fluorescent.

| Property | 5-Carboxyfluorescein Diacetate (this compound) | 5-Carboxyfluorescein (5-CF) | Reference(s) |

| Excitation Maximum (λex) | ~291 nm | 492 - 495 nm | [7][8][10] |

| Emission Maximum (λem) | N/A | 514 - 520 nm | [8][10] |

| Molar Extinction Coefficient (ε) | Not specified | >72,000 M⁻¹cm⁻¹ (at pH 9) | [1] |

| Quantum Yield (Φ) | N/A | ~0.93 | [11] |

| pKa | N/A | ~6.5 | [1][8][10] |

Biological and Cellular Properties

The primary application of this compound relies on its interaction with viable cells. Its passive entry and subsequent enzymatic conversion are key to its function.

Mechanism of Action

This compound is a cell-permeant, non-fluorescent probe.[12] Once inside a cell with an intact membrane and active metabolism, it undergoes hydrolysis by intracellular non-specific esterases.[9] This enzymatic cleavage removes the two acetate groups, converting the molecule into the highly fluorescent and membrane-impermeant 5-carboxyfluorescein (5-CF). The negatively charged carboxyl group of 5-CF further contributes to its retention within the cell.[5]

Kinetics of Intracellular Hydrolysis

The hydrolysis of this compound by intracellular esterases follows Michaelis-Menten kinetics. The rate of this conversion is a key factor in the accumulation of the fluorescent product within the cell.

| Parameter | Value | Cell Type | Reference(s) |

| Apparent Kₘ | ~19 µM | EMT6 mouse mammary tumour cells | [13] |

| Apparent Vₘₐₓ | 12.3 nmol·min⁻¹·mg of protein⁻¹ | Saccharomyces cerevisiae | [2][14][15] |

| Permeability Coefficient | 1.3 x 10⁻⁸ m·s⁻¹ | Saccharomyces cerevisiae | [2][14][15] |

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound: cell viability assays and intracellular pH measurement.

Cell Viability Assay

This protocol provides a general framework for assessing cell viability using this compound with fluorescence microscopy or flow cytometry.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

-

Cell culture medium

-

Cell suspension of interest

-

Fluorescence microscope or flow cytometer with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW = 460.4) in 217.2 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Cell Staining:

-

For Suspension Cells:

-

Centrifuge the cell suspension at 100-400 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with pre-warmed PBS.

-

Resuspend the cell pellet in the staining solution at a density of approximately 1 x 10⁶ cells/mL.

-

-

For Adherent Cells:

-

Grow cells on coverslips or in a multi-well plate to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add a sufficient volume of the staining solution to cover the cells.

-

-

-

Incubation:

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C in a humidified incubator, protected from light.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any extracellular dye.

-

-

Analysis:

-

Resuspend the cells in fresh, pre-warmed medium or PBS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. Live cells will exhibit bright green fluorescence, while dead cells will show little to no fluorescence.

-

Intracellular pH Measurement

This protocol outlines the use of 5-CF as a ratiometric pH indicator. The fluorescence of 5-CF is pH-dependent, allowing for the determination of intracellular pH by creating a calibration curve.

Materials:

-

This compound

-

Anhydrous DMSO

-

Calibration Buffers of known pH (ranging from pH 5.5 to 7.5)

-

Nigericin and Valinomycin (ionophores)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometer or fluorescence plate reader capable of dual-excitation ratiometry (e.g., excitation at ~490 nm and ~440 nm, emission at ~520 nm)

Procedure:

-

Cell Loading with this compound:

-

Follow steps 1-5 from the Cell Viability Assay protocol to load the cells with this compound.

-

-

Preparation of Calibration Buffers:

-

Prepare a series of calibration buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using a suitable buffer system (e.g., MES for acidic pH, HEPES for neutral pH).

-

To each calibration buffer, add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.

-

-

Calibration Curve Generation:

-

Aliquot the loaded and washed cells into different tubes or wells.

-

Resuspend the cells in each of the calibration buffers.

-

Incubate for 5-10 minutes at room temperature to allow for pH equilibration.

-

Measure the fluorescence intensity at two excitation wavelengths (~490 nm, which is pH-sensitive, and ~440 nm, which is the isosbestic point and relatively pH-insensitive) while keeping the emission wavelength constant (~520 nm).

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each pH value.

-

Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a calibration curve.

-

-

Measurement of Intracellular pH in Experimental Samples:

-

For your experimental samples, load the cells with this compound as described above.

-

After washing, resuspend the cells in the experimental buffer.

-

Measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and calculate the ratio.

-

Determine the intracellular pH of your experimental samples by interpolating their fluorescence ratio on the generated calibration curve.

-

Visualizations

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps in a typical cell viability assay using this compound.

Caption: Workflow for assessing cell viability using this compound.

Intracellular Conversion and Retention of this compound

This diagram illustrates the mechanism of action of this compound within a viable cell.

Caption: Intracellular conversion of this compound to fluorescent 5-CF.

References

- 1. biotium.com [biotium.com]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]

- 4. 5-Carboxyfluorescein Diacetate [sigmaaldrich.com]

- 5. This compound - CAS-Number 79955-27-4 - Order from Chemodex [chemodex.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotium.com [biotium.com]

- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 12. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 13. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

5-CFDA: A Non-Invasive Marker for Cell Viability - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyfluorescein Diacetate (5-CFDA) as a robust and non-invasive fluorescent marker for assessing cell viability. This document details the underlying mechanism of action, comprehensive experimental protocols for its application, and key quantitative data to support experimental design and analysis.

Introduction to this compound

5-Carboxyfluorescein diacetate (this compound) is a cell-permeant esterase substrate widely utilized to determine cell viability. Its application hinges on two critical aspects of viable cells: intact cell membranes and active intracellular esterase activity. As a non-fluorescent compound, this compound can freely cross the membrane of both live and dead cells. However, only in living cells with active metabolic processes is it converted into a fluorescent product that is retained intracellularly, providing a clear and quantifiable signal of viability.

Mechanism of Action

The functionality of this compound as a viability marker is a two-step process that relies on the physiological state of the cell.

-

Cellular Uptake: The electrically neutral and hydrophobic nature of this compound allows it to passively diffuse across the plasma membrane into the cell's cytoplasm.

-

Enzymatic Conversion: Once inside a viable cell, ubiquitous intracellular esterases cleave the diacetate groups from the this compound molecule.[1][2] This enzymatic reaction yields 5-Carboxyfluorescein (5-CF), a highly fluorescent and polar molecule.[1]

-

Intracellular Retention: The resulting 5-CF carries a negative charge, making it membrane-impermeant.[3] Consequently, it is retained within cells that possess an intact plasma membrane, a key characteristic of viable cells.[1] Dead or dying cells, which have compromised membrane integrity and diminished esterase activity, are unable to retain the fluorescent product and thus exhibit little to no fluorescence.[2]

The intensity of the green fluorescence emitted by 5-CF is directly proportional to the number of viable cells in the population, which can be quantified using fluorescence microscopy or flow cytometry.[1]

Figure 1: Mechanism of this compound conversion in viable cells.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and its fluorescent product, 5-CF.

| Parameter | Value | Reference |

| Chemical Formula | C₂₅H₁₆O₉ | [4] |

| Molecular Weight | 460.4 g/mol | |

| Form | Off-white solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Excitation Wavelength (λex) | ~495 nm (for 5-CF, post-hydrolysis) | [4][5] |

| Emission Wavelength (λem) | ~519 nm (for 5-CF, post-hydrolysis at pH 9) | [4][5] |

| Storage Conditions | Store desiccated at -20°C, protect from light | [4] |

| Stock Solution Storage | Aliquots in anhydrous DMSO at -20°C for up to one month | [5] |

| Working Concentration | 1-10 µM in serum-free medium or PBS | [6] |

Experimental Protocols

Detailed methodologies for utilizing this compound in cell viability assays are provided below for both fluorescence microscopy and flow cytometry.

Reagent Preparation

1. This compound Stock Solution (e.g., 10 mM):

-

Dissolve 1 mg of this compound in 217.2 µL of anhydrous dimethyl sulfoxide (DMSO).[6]

-

Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.[4]

2. This compound Working Solution (e.g., 1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final working concentration.[6] For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

Figure 2: Experimental workflow for this compound staining for fluorescence microscopy.

Methodology:

-

Cell Preparation:

-

Adherent Cells: Seed cells in a suitable culture vessel (e.g., chamber slides, microplates). Allow cells to adhere overnight. Before staining, discard the culture medium and wash once with PBS.

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C.[6] Discard the supernatant and wash the cells twice with PBS.[6]

-

-

Staining: Add 1 mL of the 1-10 µM this compound working solution to the prepared cells.[6]

-

Incubation: Incubate the cells for 30 minutes at room temperature, ensuring they are protected from light.[6]

-

Washing:

-

Imaging: Resuspend the cells in serum-free medium or PBS.[6] Observe the cells using a fluorescence microscope equipped with a standard filter set for fluorescein (FITC) or GFP (excitation ~488 nm, emission ~520 nm). Live cells will appear bright green, while dead cells will show minimal or no fluorescence.

Staining Protocol for Flow Cytometry

This protocol is designed for single-cell suspensions.

Figure 3: Experimental workflow for this compound staining for flow cytometry.

Methodology:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in PBS. For adherent cells, use trypsin to detach them and then wash with PBS.[6]

-

-

Staining: Add the this compound working solution to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]

-

Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[6] Wash the cell pellet twice with PBS or a suitable flow cytometry staining buffer.[6]

-

Data Acquisition: Resuspend the final cell pellet in PBS or flow cytometry staining buffer.[6] Analyze the sample on a flow cytometer using a blue laser (488 nm) for excitation and detecting the emission in the FITC or green channel (e.g., 530/30 nm bandpass filter).

-

Data Analysis: Gate on the cell population based on forward and side scatter properties. The viable cells will be identified as the population with high green fluorescence.

Applications and Considerations

This compound is a versatile tool for various applications in life science research and drug development, including:

-

General cell viability and health monitoring. [7]

-

Cytotoxicity assays for drug screening. [8]

-

In vivo cell tracking. [6]

Key Considerations:

-

Toxicity: At higher concentrations, this compound can be toxic to some cell types. It is crucial to titrate the dye to find the lowest effective concentration for your specific cells and application.[11]

-

pH Sensitivity: The fluorescence of carboxyfluorescein is pH-dependent. Ensure that the pH of the final resuspension buffer is consistent across experiments.

-

Serum Presence: The presence of serum in the staining buffer can lead to hydrolysis of this compound by esterases in the serum. Therefore, it is recommended to use serum-free medium or PBS for the staining step.[6]

-

Controls: Always include unstained cells as a negative control to set the baseline fluorescence and a known dead-cell population (e.g., heat-killed or ethanol-fixed cells) to confirm the lack of staining in non-viable cells.

Conclusion

This compound provides a simple, reliable, and non-invasive method for identifying viable cells based on fundamental physiological characteristics. Its ease of use and compatibility with standard fluorescence-based instrumentation make it an invaluable tool for researchers and professionals in a wide range of biological disciplines. By following the detailed protocols and considering the key parameters outlined in this guide, users can effectively integrate this compound into their experimental workflows to obtain accurate and reproducible cell viability data.

References

- 1. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. stemcell.com [stemcell.com]

- 10. bio-rad.com [bio-rad.com]

- 11. med.virginia.edu [med.virginia.edu]

Methodological & Application

Application Notes and Protocols for 5-CFDA Staining of Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein diacetate (5-CFDA), often used as its succinimidyl ester derivative (CFDA-SE or CFSE), is a vital fluorescent dye for tracking cell proliferation, migration, and long-term labeling of viable cells.[1][2][3] This non-fluorescent, cell-permeable compound readily diffuses into live cells.[3] Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent, membrane-impermeant carboxyfluorescein.[3][4] The succinimidyl ester group covalently binds to intracellular proteins, ensuring the fluorescent marker is retained within the cells for extended periods and is passed on to daughter cells upon division.[1][3][4] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[1][3]

This document provides a detailed protocol for the staining of adherent cells with this compound, SE, suitable for subsequent analysis by fluorescence microscopy or flow cytometry.

Principle of this compound, SE Staining

The mechanism involves the passive diffusion of the non-fluorescent this compound, SE into the cell. Intracellular esterases, active only in viable cells, hydrolyze the diacetate groups, rendering the molecule fluorescent. The succinimidyl ester moiety then forms stable covalent bonds with primary amines of intracellular proteins. This process ensures that only live cells are labeled and that the fluorescent signal is well-retained and distributed to progeny during cell division. The peak excitation and emission wavelengths of the resulting fluorophore are approximately 495 nm and 519 nm, respectively.[2]

Experimental Workflow Diagram

Caption: Workflow for this compound, SE staining of adherent cells.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| This compound, SE Stock Solution | 5-10 mM in anhydrous DMSO | Prepare aliquots and store at -20°C to -80°C, protected from light and moisture to prevent hydrolysis.[5][6][7] |

| Working Concentration | 0.5 - 25 µM in PBS or serum-free medium | Optimal concentration is cell-type dependent and should be determined empirically.[7][8] Higher concentrations may be required for long-term tracking.[8] |

| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase. |

| Incubation Time | 10 - 30 minutes at 37°C | Longer incubation times may increase cytotoxicity.[1][5][9] |

| Quenching Time | 5 minutes | Use of complete culture medium containing serum helps to sequester any unbound dye.[1][4] |

| Excitation/Emission (max) | ~495 nm / ~519 nm | Compatible with standard FITC filter sets.[2] |

Detailed Experimental Protocol

This protocol is optimized for staining adherent cells directly in a culture vessel (e.g., multi-well plate, chamber slide, or flask).

Materials

-

This compound, SE (or CFSE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+-free

-

Complete cell culture medium (containing fetal bovine serum, FBS)

-

Adherent cells cultured in an appropriate vessel

Equipment

-

Laminar flow hood

-

Incubator (37°C, 5% CO2)

-

Fluorescence microscope or flow cytometer

-

Pipettes and sterile tips

-

Centrifuge (if detaching cells for flow cytometry)

Reagent Preparation

-

This compound, SE Stock Solution (5 mM):

-

Allow the vial of this compound, SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example, dissolve 25 mg of CFSE (MW ~557 g/mol ) in 8.96 mL of DMSO.[9]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

-

-

This compound, SE Working Solution (1-10 µM):

-

Just before use, dilute the 5 mM stock solution in pre-warmed (37°C) sterile PBS or serum-free medium to the desired final working concentration (e.g., 1-10 µM).[5][9]

-

Important: The presence of serum or amines in the staining buffer will reduce staining efficiency as the dye will react with proteins in the solution.[6]

-

Staining Procedure for Adherent Cells

-

Cell Preparation:

-

Grow adherent cells in the desired culture vessel (e.g., 6-well plate, coverslips in a dish) until they reach the desired confluency (typically 70-80%).

-

-

Washing:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed (37°C) sterile PBS to remove any residual serum.

-

-

Staining:

-

Remove the PBS and add the pre-warmed this compound, SE working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15-20 minutes at 37°C in the dark.[9] The optimal time may vary by cell type and should be determined empirically.

-

-

Quenching and Hydrolysis:

-

Final Wash:

-

Aspirate the medium and wash the cells once more with pre-warmed PBS or culture medium to remove any residual unbound dye.

-

The cells are now stained and ready for downstream applications. Add fresh complete culture medium for continued culture or prepare for analysis.

-

Post-Staining Analysis

-

Fluorescence Microscopy: Labeled cells can be immediately visualized using a fluorescence microscope with a standard FITC/GFP filter set. Since only live cells are stained, this method can also serve as a viability assay.[4]

-

Flow Cytometry: For proliferation analysis, a sample of cells should be harvested at "Day 0" to establish the initial fluorescence intensity.

-

To harvest, wash cells with PBS and detach using a gentle method like Accutase or Trypsin-EDTA.

-

Neutralize the detachment enzyme with complete medium, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes), and resuspend in PBS or flow cytometry buffer.[6][11]

-

Analyze on a flow cytometer using the 488 nm laser for excitation. As cells divide, subsequent generations will appear as distinct peaks of halved fluorescence intensity.[11]

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Inactive dye due to hydrolysis. | Use fresh aliquots of this compound, SE stock solution. Ensure DMSO is anhydrous.[7] |

| Insufficient dye concentration or incubation time. | Titrate the dye concentration and optimize the incubation time for your specific cell type.[7] | |

| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough washing after the quenching step. Increase the number of washes if necessary.[6][12] |

| High Cytotoxicity / Cell Death | Dye concentration is too high. | Perform a titration to find the lowest effective concentration that provides a good signal without affecting cell viability.[7] |

| Heterogeneous Staining | Uneven access of dye to cells. | Ensure the cell monolayer is evenly covered with the staining solution. Gently rock the plate during incubation. |

| Staining in the presence of serum. | Always wash away serum-containing medium before adding the staining solution.[6] |

References

- 1. bio-gems.com [bio-gems.com]

- 2. biotium.com [biotium.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. abcam.cn [abcam.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bu.edu [bu.edu]

- 7. med.virginia.edu [med.virginia.edu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for 5-CFDA SE Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 5-Carboxyfluorescein diacetate, succinimidyl ester (5-CFDA SE) for monitoring cell proliferation via flow cytometry. This technique is a robust tool for assessing cellular division, crucial in various research areas including immunology, cancer biology, and drug development.

Introduction

This compound SE is a cell-permeable dye that serves as a precursor to the fluorescent molecule Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2] Once inside a cell, intracellular esterases cleave the acetate groups of this compound SE, rendering it fluorescent and membrane-impermeant CFSE.[1][3][4] The succinimidyl ester group of CFSE covalently binds to intracellular proteins.[3][4][5] As cells divide, the CFSE fluorescence is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division.[3][4][6] This progressive reduction in fluorescence allows for the tracking of successive cell generations by flow cytometry.[3][6][7] This method can identify up to 8 or even 10 successive cell divisions.[3][6]

Mechanism of this compound SE Staining and Proliferation Tracking

The following diagram illustrates the mechanism of action of this compound SE and its application in tracking cell proliferation.

Caption: Mechanism of this compound SE cell staining and proliferation analysis.

Experimental Protocol

This protocol provides a step-by-step guide for staining cells with this compound SE and subsequent analysis by flow cytometry.

Materials

-

This compound SE (e.g., from Thermo Fisher Scientific, Bio-Rad, STEMCELL Technologies)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Single-cell suspension of interest

-

Flow cytometer with a 488 nm laser

Reagent Preparation

-

This compound SE Stock Solution: Prepare a stock solution of this compound SE in anhydrous DMSO. A common stock concentration is 2-5 mM.[5][8][9] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[5][8][9] Hydrolysis can occur in the presence of water, so it is crucial to use anhydrous DMSO and avoid repeated freeze-thaw cycles.[8][9]

-

Staining Solution: On the day of the experiment, dilute the this compound SE stock solution to the desired working concentration (typically 0.5-10 µM) in pre-warmed (37°C) PBS or HBSS.[2][8][10] The optimal concentration should be determined for each cell type and application to ensure bright staining with minimal toxicity.[8][9]

Staining Procedure

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in PBS or HBSS.[2][8][9] Ensure the cells are in a single-cell suspension by filtering through a nylon mesh if necessary.[9]

-

Staining: Add an equal volume of the 2X staining solution to the cell suspension to achieve the final desired concentration.[2][8][9]

-

Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[3][10][11] The optimal incubation time may vary depending on the cell type.

-

Quenching: Stop the staining reaction by adding 5 volumes of cold complete cell culture medium (containing 10% FBS).[2][11] The proteins in the serum will quench any unbound this compound SE. Incubate for 5-10 minutes.[2][12]

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.[12] Wash the cell pellet at least twice with complete cell culture medium to remove any residual unbound dye.[5][12]

-

Time Zero Sample: After the final wash, take an aliquot of the stained cells to serve as the "time zero" or undivided control. This sample can be analyzed immediately on the flow cytometer or fixed for later analysis.[3][12]

-

Cell Culture: Resuspend the remaining cells in the appropriate culture medium and culture under desired experimental conditions to allow for proliferation.

Flow Cytometry Analysis

-

Data Acquisition: At various time points post-staining, harvest the cells and acquire data on a flow cytometer equipped with a 488 nm excitation laser. The CFSE fluorescence is typically detected in the FITC channel (emission peak ~517 nm).[3][6]

-

Data Analysis:

-

Gate on the viable, single-cell population using forward and side scatter plots.[13]

-

Create a histogram of the CFSE fluorescence intensity.

-

The "time zero" sample will show a single bright peak representing the undivided parent population.[5]

-

As cells divide, subsequent peaks of decreasing fluorescence intensity will appear, each representing a successive generation.

-

Experimental Workflow

The following diagram outlines the general workflow for a this compound SE cell proliferation assay.

Caption: Experimental workflow for this compound SE flow cytometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound SE flow cytometry experiments. These values may require optimization for specific cell types and experimental conditions.

| Parameter | Recommended Range | Notes |

| This compound SE Stock Concentration | 2-10 mM in anhydrous DMSO | Prepare fresh or store in single-use aliquots at -20°C to -80°C.[5][8][12] |

| This compound SE Working Concentration | 0.5 - 10 µM | Titration is recommended to find the optimal concentration for each cell type.[2][8][9] |

| Cell Concentration for Staining | 1 x 10^6 - 5 x 10^7 cells/mL | Higher concentrations can be used for in vivo transfer experiments.[8][9][12] |

| Staining Incubation Time | 5 - 20 minutes | Longer times may increase brightness but also potential toxicity.[3][12] |

| Staining Incubation Temperature | 37°C or Room Temperature | 37°C is commonly used.[8][10][12] |

| Centrifugation Speed | 300 - 400 x g | To gently pellet cells during washing steps.[12][14] |

| Flow Cytometer Excitation | 488 nm | Standard blue laser.[3][6] |

| Flow Cytometer Emission | ~517 nm (FITC channel) | Captured through a standard FITC filter.[3][6] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Hydrolyzed this compound SE stock- Insufficient dye concentration- Low esterase activity in cells | - Prepare fresh this compound SE stock in anhydrous DMSO.[8][9]- Titrate and increase the working concentration of this compound SE.- Increase incubation time or temperature. |

| High Cell Death/Toxicity | - this compound SE concentration is too high- Extended incubation time | - Titrate to find the lowest effective concentration of this compound SE.[8][9]- Reduce the staining incubation time. |

| Broad "Time Zero" Peak | - Heterogeneous cell population- Uneven staining | - Ensure a single-cell suspension before staining.- Gently mix cells during staining to ensure uniform dye uptake. |

| No Proliferation Peaks | - Cells are not proliferating- Insufficient culture time- Staining was too bright, masking early divisions | - Include a positive control for proliferation (e.g., mitogen stimulation).[15]- Extend the cell culture period.- Use a lower concentration of this compound SE for staining. |

| High Background Fluorescence | - Incomplete removal of unbound dye | - Increase the number of wash steps after staining.[16]- Ensure the quenching step with FBS-containing medium is performed. |

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. bio-rad.com [bio-rad.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]

- 7. docs.research.missouri.edu [docs.research.missouri.edu]

- 8. med.virginia.edu [med.virginia.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. bu.edu [bu.edu]

- 13. Data analysis in flow cytometry | Abcam [abcam.com]

- 14. research.pasteur.fr [research.pasteur.fr]

- 15. researchgate.net [researchgate.net]

- 16. Flow cytometry troubleshooting | Abcam [abcam.com]

Optimal Concentration of 5-CFDA for Robust Cell Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of 5-Carboxyfluorescein Diacetate (5-CFDA) and its succinimidyl ester derivative (CFDA-SE) for fluorescent cell labeling. These guidelines are intended to assist researchers in achieving consistent and reproducible results for applications such as cell tracking, proliferation, and viability assays.

Introduction

This compound is a cell-permeable dye that serves as an excellent tool for labeling viable cells. Its mechanism relies on the ubiquitous presence of intracellular esterases in metabolically active cells. The non-fluorescent this compound passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent and membrane-impermeable 5-Carboxyfluorescein (5-CF)[1][2][3]. This process ensures that the fluorescent signal is retained within viable cells with intact membranes[3].

For long-term cell tracking and proliferation studies, the amine-reactive succinimidyl ester derivative, 5(6)-Carboxyfluorescein Diacetate, Succinimidyl Ester (CFDA-SE), is recommended. Following its conversion to Carboxyfluorescein Succinimidyl Ester (CFSE) by intracellular esterases, CFSE covalently binds to intracellular proteins[4][5]. This stable labeling allows for the tracking of cell populations over extended periods and the analysis of cell division, as the fluorescence is halved with each cell division[5][6].

Key Experimental Parameters

Achieving optimal cell labeling with this compound or CFDA-SE requires careful consideration of several experimental parameters. The ideal concentration and incubation time can vary significantly depending on the cell type and the specific application[7][8][9]. It is crucial to perform a titration to determine the lowest concentration that provides a bright, uniform signal without inducing cellular toxicity[7][8].

Quantitative Data Summary

The following table summarizes the recommended concentration ranges and incubation times for various applications based on established protocols.

| Parameter | This compound (for Viability/Short-term) | CFDA-SE (for Proliferation/Long-term) | Reference |

| Stock Solution | 1-10 mM in DMSO | 1-5 mM in anhydrous DMSO | [1][7] |

| Working Concentration | 1-10 µM | 0.5-10 µM (up to 25 µM for microscopy) | [1][7][8][10] |

| In vitro Experiments | 1-10 µM | 0.5-2 µM | [1][7][8] |

| Cell Tracking/Transplantation | N/A | 2-5 µM | [7][8] |

| Incubation Time | ~30 minutes at room temperature | 5-15 minutes at 37°C | [1][7][8][11] |

| Incubation Buffer | Serum-free medium or PBS | PBS or HBSS containing 0.1% BSA | [1][7][8] |

| Cell Density | Variable | 1 x 10⁶ to 5 x 10⁷ cells/mL | [7][8] |

Experimental Protocols

Preparation of Reagents

Stock Solution Preparation (CFDA-SE):

-

Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous DMSO[7][8]. For example, to make a 2 mM stock solution, dissolve 1 mg of CFDA-SE (MW ~557 g/mol ) in approximately 897 µL of anhydrous DMSO.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination[7][8].

-

Store the aliquots at -20°C, protected from light and desiccated[7][8]. Aliquoted stocks are typically stable for up to 2 months[7][8].

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final working concentration in a suitable buffer, such as PBS or HBSS with 0.1% BSA. For example, to prepare a 10 µM working solution from a 2 mM stock, dilute the stock 1:200.

-

It is recommended to prepare the working solution immediately before use.

Cell Labeling Protocol for Suspension Cells

-

Harvest cells and wash them once with serum-free medium or PBS.

-

Resuspend the cell pellet in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL[7][8]. Ensure the cells are in a single-cell suspension.

-

Add an equal volume of the 2X CFDA-SE working solution to the cell suspension to achieve the final desired concentration.

-

Incubate for 5-15 minutes at 37°C, protected from light[7][8][11].

-

To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium. The protein in the serum will quench the unreacted dye[7][8].

-

Centrifuge the cells at 400 g for 5 minutes and discard the supernatant.

-

Wash the cells twice with complete culture medium to remove any residual unbound dye[1][7].

-

For CFDA-SE labeling, an optional incubation step at 37°C for 30 minutes after the final wash can allow the dye to be fully hydrolyzed and become fluorescent[11].

-

Resuspend the cells in the appropriate medium for downstream applications.

Cell Labeling Protocol for Adherent Cells

-

Grow adherent cells on coverslips or in culture plates to the desired confluency.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the pre-warmed CFDA-SE working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15 minutes at 37°C, protected from light[11].

-

Remove the labeling solution and wash the cells three times with complete culture medium.

-

Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes to allow for acetate hydrolysis[11].

-

The cells are now ready for analysis by fluorescence microscopy.

Visualizing the Workflow and Mechanism

Mechanism of this compound/CFDA-SE Action

Caption: Mechanism of this compound and CFDA-SE cell labeling.

Experimental Workflow for Cell Labeling

Caption: General experimental workflow for cell labeling with CFDA-SE.

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Signal | - Low dye concentration- Hydrolyzed stock solution- Insufficient incubation time- Low esterase activity | - Increase dye concentration- Use a fresh aliquot of stock solution- Optimize incubation time- Ensure cells are healthy and metabolically active |

| High Background | - Incomplete removal of unbound dye- High dye concentration | - Perform additional washes- Titrate to a lower dye concentration |

| Cell Toxicity/Death | - High dye concentration- Extended incubation time | - Decrease dye concentration[7][8]- Reduce incubation time[7][8] |

| Heterogeneous Staining | - Cell clumps- Uneven dye distribution | - Ensure a single-cell suspension before labeling[7][8]- Gently mix during dye addition |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. What are the principles of this compound-AM assay? | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 9. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Preparation of 5-CFDA Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 5-Carboxyfluorescein Diacetate (5-CFDA) stock and working solutions. This compound is a widely used non-fluorescent probe that readily permeates intact cell membranes. Once inside a living cell, intracellular esterases cleave the acetate groups, converting it to the highly fluorescent 5-carboxyfluorescein (5-CF).[1][2] The accumulation of the fluorescent product is a reliable indicator of cell viability, making this compound a valuable tool in cell-based assays.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | 5-Carboxyfluorescein Diacetate, this compound |

| Molecular Formula | C25H16O9 |

| Molecular Weight | 460.4 g/mol [4] |

| Appearance | White to off-white or yellow solid[2][5] |

| Excitation Maximum (post-hydrolysis) | ~495 nm[2][6] |

| Emission Maximum (post-hydrolysis) | ~519 nm[2] |

Preparation of this compound Stock Solution

The following table summarizes the key parameters for preparing a this compound stock solution.

| Parameter | Recommendation |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[4][6][7][8] |

| Concentration | 1-10 mM[6][7][8] |

| Storage Temperature | -20°C or -80°C[6][7] |

| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C (protect from light and moisture)[6][7] |

| Handling | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[6][7] |

Protocol for Preparing a 10 mM Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 0.2172 mL of anhydrous DMSO.[7]

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into small, single-use vials.

-

Store the aliquots at -20°C or -80°C, protected from light.

Preparation of this compound Working Solution

The working solution is prepared by diluting the stock solution in an appropriate buffer or cell culture medium.

| Parameter | Recommendation |

| Diluent | Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[6][7] |

| Concentration | 1-10 µM (the optimal concentration should be determined experimentally for each cell type)[6][7] |

| Preparation | Prepare fresh on the day of the experiment.[4] |

Protocol for Preparing a 5 µM Working Solution:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution to the desired final working concentration. For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 999.5 µL of pre-warmed, serum-free cell culture medium or PBS.

-

Mix the solution thoroughly by gentle vortexing or pipetting.

-

The working solution is now ready for use in cell staining protocols.

Experimental Workflow: Preparing this compound Solutions

Caption: Workflow for preparing this compound stock and working solutions.

Cell Staining Protocol

This protocol provides a general procedure for staining both suspension and adherent cells with this compound.

For Suspension Cells:

-

Harvest cells and centrifuge at approximately 400 x g for 3-4 minutes.[6]

-

Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging after each wash.[6]

-

Resuspend the cell pellet to a density of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[6]

-

Add an equal volume of the 2X this compound working solution to the cell suspension.

-

Incubate the cells for 15-45 minutes at 37°C in the dark.[6] The optimal incubation time may vary depending on the cell type.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the cells in the appropriate medium for analysis.

For Adherent Cells:

-

Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

-

Carefully remove the culture medium.

-

Add a sufficient volume of the 1X this compound working solution to completely cover the cells.[6]

-

Incubate the cells for 15-45 minutes at 37°C in the dark.[6]

-

Aspirate the dye-containing solution.

-

Wash the cells twice with pre-warmed PBS.

-

The cells are now ready for analysis by fluorescence microscopy or other imaging techniques.

Mechanism of Action

The underlying principle of this compound as a viability probe is its enzymatic conversion to a fluorescent compound within living cells.

Caption: Mechanism of this compound activation in viable cells.

References